molecular formula C4H3BrN2O B1272152 2-Bromo-5-hydroxypyrazine CAS No. 374063-92-0

2-Bromo-5-hydroxypyrazine

Cat. No. B1272152
CAS RN: 374063-92-0
M. Wt: 174.98 g/mol
InChI Key: ITTXBHQAWOFJAI-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxypyrazine is a brominated heterocyclic compound with potential applications in various chemical syntheses. While the specific compound is not directly mentioned in the provided abstracts, related brominated pyridines and pyrazines have been synthesized and studied, indicating a general interest in brominated heterocycles for their utility in complex molecular constructions and potential biological activity.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is a topic of interest due to their potential applications. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been synthesized through Stille coupling and reductive symmetric coupling methods, with yields ranging from 15 to 90% . Similarly, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a dopamine and serotonin receptors antagonist, was synthesized with an overall yield of 67% through a multi-step process involving regioselective substitution and bromination . These methods could potentially be adapted for the synthesis of 2-bromo-5-hydroxypyrazine.

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be complex, with the potential for various tautomeric forms. For example, 2-bromo-4-hydroxypyridine exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, as evidenced by a disordered proton in the crystal structure . This tautomeric behavior could be relevant to the structural analysis of 2-bromo-5-hydroxypyrazine, as the presence of a bromine atom and a hydroxyl group could lead to similar phenomena.

Chemical Reactions Analysis

Brominated heterocycles undergo a variety of chemical reactions. For instance, 2-hydroxypyrazolo[1,5-a]pyridine was shown to undergo nitrosation, nitration, and bromination at the C-3 position, indicating that brominated pyrazines can participate in electrophilic substitution reactions . Additionally, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine suggests that halogen exchange reactions may be possible for brominated pyridines and, by extension, pyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be influenced by their molecular structure and substituents. For example, the crystal structure of 2-bromo-4-hydroxypyridine is stabilized by hydrogen bonding, halogen bonding, and π-stacking interactions . These interactions are important for understanding the solid-state properties of such compounds. The synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine indicates that brominated pyridines can serve as intermediates in radiochemical syntheses, which could be relevant for the development of radiopharmaceuticals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Reuben G. Jones Synthesis Method : The synthesis of 2-hydroxypyrazines, including compounds similar to 2-bromo-5-hydroxypyrazine, was significantly advanced by Reuben G. Jones in 1949. This method involves a double condensation between 1,2-dicarbonyls and α-aminoamides with sodium hydroxide at low temperatures. Recent improvements in reaction parameters, such as the use of tetraalkylammonium hydroxide, have enhanced regioselectivity and yield, particularly when starting from phenylglyoxal and α-aminoamides (Legrand & Janin, 2022).

Applications in Material Science

  • Corrosion Inhibition : A study on the corrosion inhibition properties of pyrazine derivatives, including 2-amino-5-bromopyrazine, revealed their effectiveness in protecting cold rolled steel in hydrochloric acid solutions. These compounds, similar to 2-bromo-5-hydroxypyrazine, act as mixed-type inhibitors and adhere to the steel surface following Langmuir adsorption isotherm (Deng, Li, & Fu, 2011).

Biocatalytic Production and Bioanalytical Applications

  • Biocatalytic Production : The acid-base properties of 5-hydroxypyrazine-2-carboxylic acid, a compound structurally related to 2-bromo-5-hydroxypyrazine, have been studied to optimize biocatalytic production processes. These studies provide valuable data for selecting the optimum pH for biotransformation and downstream processing in the production of tuberculostatics (Sak-Bosnar & Kovar, 2005).

Antiviral Research

  • Antiviral Activity : Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which includes structural analogs of 2-bromo-5-hydroxypyrazine, has shown significant inhibition of retrovirus replication in cell culture. These findings suggest potential applications in antiviral therapies (Hocková et al., 2003).

Pharmaceutical Synthesis

  • Pharmaceutical Ingredient Production : A green and high-efficiency production method for Tetramethylpyrazine (TMP), a pharmaceutical ingredient, has been developed using microbial cell factories and recombinant E. coli. This method could be relevant for compounds like 2-bromo-5-hydroxypyrazine in producing high-value pharmaceutical ingredients in an ecological and economical way (Li et al., 2022).

Corrosion Inhibitor Research

  • Corrosion Inhibitor Studies : N-hydroxypyrazine-2-carboxamide, similar to 2-bromo-5-hydroxypyrazine, has been introduced as a new and effective corrosion inhibitor for mild steel in acidic medium. This research highlights the potential of pyrazine derivatives as green corrosion inhibitors, which could include applications for 2-bromo-5-hydroxypyrazine (Dewangan et al., 2022).

Safety And Hazards

2-Bromo-5-hydroxypyrazine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 2-Bromo-5-hydroxypyrazine are not mentioned in the available literature, its solubility in various solvents has been studied , which could be relevant for future research and applications.

properties

IUPAC Name

5-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXBHQAWOFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377976
Record name 2-Bromo-5-hydroxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxypyrazine

CAS RN

374063-92-0
Record name 5-Bromo-2(1H)-pyrazinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-hydroxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hydroxypyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the solubility of 2-bromo-5-hydroxypyrazine in various solvents?

A1: Understanding the solubility of a compound like 2-bromo-5-hydroxypyrazine is crucial for various downstream processes. [] For example, in pharmaceutical development, solubility data is essential for:

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